Cas no 1785247-75-7 (1,8-Dioxaspiro[4.5]decane-4-carboxylic acid)
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1785247-75-7x500.png)
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid
-
- インチ: 1S/C9H14O4/c10-8(11)7-1-4-13-9(7)2-5-12-6-3-9/h7H,1-6H2,(H,10,11)
- InChIKey: XVMFURZCNDCICZ-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCOCC2)C(C(O)=O)CC1
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 363.7±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.19±0.20(Predicted)
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744351-10.0g |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
1785247-75-7 | 95% | 10.0g |
$3807.0 | 2024-05-23 | |
Enamine | EN300-744351-0.05g |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
1785247-75-7 | 95% | 0.05g |
$744.0 | 2024-05-23 | |
Enamine | EN300-744351-0.1g |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
1785247-75-7 | 95% | 0.1g |
$779.0 | 2024-05-23 | |
Enamine | EN300-744351-2.5g |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
1785247-75-7 | 95% | 2.5g |
$1735.0 | 2024-05-23 | |
Enamine | EN300-744351-0.5g |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
1785247-75-7 | 95% | 0.5g |
$849.0 | 2024-05-23 | |
Enamine | EN300-744351-5.0g |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
1785247-75-7 | 95% | 5.0g |
$2566.0 | 2024-05-23 | |
Enamine | EN300-744351-1.0g |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
1785247-75-7 | 95% | 1.0g |
$884.0 | 2024-05-23 | |
Enamine | EN300-744351-0.25g |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
1785247-75-7 | 95% | 0.25g |
$814.0 | 2024-05-23 |
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid 関連文献
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
1,8-Dioxaspiro[4.5]decane-4-carboxylic acidに関する追加情報
Professional Introduction to 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid (CAS No. 1785247-75-7)
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid, identified by the CAS number 1785247-75-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. This spirocyclic dioxane derivative features a rigid bicyclic framework, consisting of a spiro connection between a dioxane ring and a decane moiety, with a carboxylic acid functional group at the fourth carbon position. The compound's distinct architecture makes it a valuable scaffold for designing novel molecules with tailored biological activities and material characteristics.
The structural motif of 1,8-dioxaspiro[4.5]decane-4-carboxylic acid offers several advantages for medicinal chemistry applications. The spirocyclic core provides conformational rigidity, which can enhance binding affinity and selectivity in drug design. Additionally, the presence of the carboxylic acid group allows for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties. Recent studies have highlighted the compound's potential as a building block for small-molecule inhibitors targeting various biological pathways.
In the realm of drug discovery, 1,8-dioxaspiro[4.5]decane-4-carboxylic acid has been explored as a lead compound for developing therapeutic agents. Its unique scaffold has shown promise in modulating enzyme activity and interacting with biological targets. For instance, preliminary research suggests that derivatives of this compound may exhibit inhibitory effects on certain kinases and proteases, which are implicated in inflammatory diseases and cancer. The rigid spirocyclic structure is particularly advantageous for achieving high specificity, minimizing off-target effects.
Moreover, the dioxane ring in 1,8-dioxaspiro[4.5]decane-4-carboxylic acid introduces hydrophilic characteristics to the molecule, facilitating its solubility in aqueous environments. This property is crucial for pharmaceutical applications, as it improves bioavailability and reduces formulation challenges. Researchers have leveraged this feature to develop prodrugs or solubilized formulations that enhance therapeutic efficacy.
The synthesis of 1,8-dioxaspiro[4.5]decane-4-carboxylic acid represents a fascinating challenge for organic chemists due to its complex cyclic structure. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations and intramolecular reactions, have been employed to construct the spirocyclic core efficiently. Recent advances in synthetic chemistry have enabled the preparation of this compound with high yields and purity, paving the way for further exploration of its derivatives.
Recent publications have demonstrated the utility of 1,8-dioxaspiro[4.5]decane-4-carboxylic acid in material science applications as well. Its rigid framework and functionalizable carboxylic acid group make it an excellent candidate for designing polymers with specific mechanical and thermal properties. For example, researchers have incorporated this compound into polymeric materials to enhance their stability and biodegradability, making them suitable for biomedical applications such as drug delivery systems.
The pharmacokinetic profile of 1,8-dioxaspiro[4.5]decane-4-carboxylic acid has been extensively studied to optimize its therapeutic potential. Preclinical trials have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its suitability for systemic administration. The carboxylic acid group also allows for conjugation with other biomolecules, such as peptides or antibodies, to develop targeted therapies.
In conclusion,1,8-Dioxaspiro[4.5]decane-4-carboxylic acid (CAS No. 1785247-75-7) is a versatile heterocyclic compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable the design of novel bioactive molecules with improved selectivity and solubility. Ongoing research continues to uncover new applications for this compound,underscoring its importance in modern chemistry and drug development.
1785247-75-7 (1,8-Dioxaspiro[4.5]decane-4-carboxylic acid) 関連製品
- 191604-88-3(2-Methoxy-5-(trifluoromethoxy)benzoic acid)
- 1772622-45-3(3,4-Dichloro-5-methylphenylboronic acid)
- 1247487-90-6(N-(4-fluorophenyl)piperidin-3-amine)
- 1396808-54-0(2-(1,3-benzothiazol-2-ylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}ethan-1-one)
- 2171878-97-8(10-(2,2-difluorocyclopropyl)methyl-6-oxa-9-azaspiro4.5decane)
- 1350989-24-0(5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole)
- 2167409-56-3(3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one)
- 2613299-71-9(rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride)
- 1426958-41-9(5-Bromo-2-methanesulfonylphenol)
- 1008571-65-0(2-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one)




